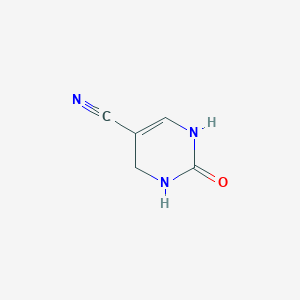

5-cyanotetrahydro-2-oxopyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Oxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is a nitrogen-rich heterocyclic compound that has garnered significant attention in various fields of scientific research. This compound is a key moiety present in numerous natural, synthetic, and semi-synthetic chemical building blocks. It exhibits multiple therapeutic and pharmacological activities, making it a valuable subject of study in medicinal chemistry and pharmaceutical industries .

Applications De Recherche Scientifique

Medicinal Chemistry

The compound exhibits a range of pharmacological activities, including:

- Antimicrobial Activity : Studies have shown that derivatives of 2-Oxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile possess significant antimicrobial properties against various bacterial strains such as Staphylococcus aureus and Escherichia coli .

- Antiviral and Antitumor Activities : Research indicates that certain derivatives demonstrate promising antiviral and antitumor activities. For instance, compounds synthesized from this moiety have shown effectiveness in inhibiting cancer cell proliferation .

Biological Pathways

The compound plays a crucial role in biochemical pathways by inhibiting β-glucuronidase activity. This inhibition affects the metabolism of glucuronides, which are important for drug metabolism and detoxification processes in the body.

Industrial Applications

In industry, 2-Oxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is utilized as a building block in the synthesis of complex heterocyclic compounds. Its derivatives are used in the formulation of pharmaceuticals and agrochemicals due to their biological activity .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various synthesized derivatives of 2-Oxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile against S. aureus and E. coli. The results indicated that some compounds exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| Compound A | 32 | Effective |

| Compound B | 64 | Moderate |

| Standard Antibiotic | 16 | Highly Effective |

Case Study 2: Antitumor Activity

In another study focusing on antitumor activity, several derivatives were tested against human cancer cell lines. The results showed that specific modifications to the tetrahydropyrimidine structure enhanced cytotoxicity against cancer cells while maintaining low toxicity to normal cells .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Compound C | 10 | MCF-7 (Breast Cancer) |

| Compound D | 15 | HeLa (Cervical Cancer) |

| Control Drug | 8 | MCF-7 |

Mécanisme D'action

Target of Action

2-Oxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is a nitrogen-rich heterocyclic compound . It has been found to exhibit multiple therapeutic and pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory action . It also includes the adrenergic receptor antagonists for prostatic hyperplasia treatment .

Mode of Action

The compound’s mode of action is primarily through the inhibition of β-glucuronidase activity . This inhibition is identified as an important approach for the treatment of several diseases .

Biochemical Pathways

The compound affects the biochemical pathways related to β-glucuronidase, a key enzyme involved in the metabolism of glucuronides . By inhibiting this enzyme, the compound can alter the metabolic pathways and lead to various downstream effects.

Result of Action

The result of the compound’s action is primarily the inhibition of β-glucuronidase activity . This can lead to a decrease in the metabolism of glucuronides, which can have various effects at the molecular and cellular levels. For example, it can lead to the accumulation of certain substances in the body, which can have therapeutic effects .

Action Environment

The action of 2-Oxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile can be influenced by various environmental factors. For example, the compound’s synthesis involves the use of aerobic conditions . This suggests that the presence of oxygen may influence the compound’s action, efficacy, and stability. Additionally, the compound’s synthesis involves a green catalyst and solvent-free conditions , which suggests that it may be more stable and effective in environmentally friendly conditions.

Analyse Biochimique

Biochemical Properties

It is known that this compound can participate in light-induced dehydrogenation reactions . The rate of these reactions can be influenced by the nature of the substituent on the 4- and 5-positions of the heterocyclic ring .

Cellular Effects

It is known that derivatives of this compound can exhibit high inhibitory activity against superoxide generation by mitochondria in the liver and in transformed tissue of tumor-bearing rats .

Molecular Mechanism

It is known that this compound can undergo light-induced dehydrogenation . A mechanism concerning an electron transfer from the excited state of the compound to acetonitrile has been proposed for this reaction .

Temporal Effects in Laboratory Settings

It is known that the rate of light-induced dehydrogenation of this compound can be influenced by the nature of the substituent on the 4- and 5-positions of the heterocyclic ring .

Dosage Effects in Animal Models

It is known that derivatives of this compound can exhibit high inhibitory activity against superoxide generation by mitochondria in the liver and in transformed tissue of tumor-bearing rats .

Metabolic Pathways

It is known that this compound can undergo light-induced dehydrogenation .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile can be achieved through various methods. One notable approach involves the Biginelli reaction, which is a multicomponent reaction that combines ethyl acetoacetate, benzaldehyde, and urea under acidic conditions. This reaction typically proceeds in the presence of a catalyst such as lactic acid, yielding the desired product in high yields .

Industrial Production Methods: In industrial settings, the synthesis of 2-Oxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile can be scaled up using eco-friendly and cost-effective methods. For instance, a green approach involves the oxidative functionalization of methyl arenes/benzyl derivatives via in situ generated urea. This method employs environmentally benign mild reaction conditions and readily available chemicals, making it suitable for large-scale production .

Analyse Des Réactions Chimiques

Types of Reactions: 2-Oxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can yield reduced forms of the compound with altered properties.

Substitution: Substitution reactions involve the replacement of functional groups within the compound, leading to the formation of new derivatives.

Common Reagents and Conditions: Common reagents used in these reactions include lactic acid, urea, and various catalysts. The reactions typically occur under mild conditions, such as solvent-free environments or in the presence of eco-friendly catalysts .

Major Products Formed: The major products formed from these reactions include various substituted pyrimidines and their derivatives, which exhibit diverse biological activities .

Comparaison Avec Des Composés Similaires

2-Oxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile can be compared with other similar compounds, such as:

2-Thioxo-1,2,3,4-tetrahydropyrimidine-5-carbamides: These compounds exhibit similar biological activities but differ in their sulfur content.

2-Oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acids:

The uniqueness of 2-Oxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile lies in its versatile synthetic routes, eco-friendly production methods, and diverse biological activities, making it a valuable compound in various fields of research and industry.

Activité Biologique

2-Oxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, characterization, and biological activities of this compound, focusing on its antimicrobial and antitumor properties, as well as its potential applications in drug development.

Synthesis and Characterization

The synthesis of 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile derivatives has been achieved through various methods, including ultrasound-assisted synthesis. This method enhances product yields and reduces reaction times compared to traditional approaches. For example, a study reported the synthesis of 6-amino-4-(phenyl derivatives)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile with a yield of 95.52% using water as a solvent .

Characterization Techniques:

- FTIR Spectroscopy: Characteristic absorption bands were observed at specific wavelengths indicating functional groups present in the compound.

- NMR Spectroscopy: Proton and carbon NMR spectra provided insights into the molecular structure and environment of hydrogen atoms within the compound.

| Compound | Yield (%) | Melting Point (°C) | Key Functional Groups |

|---|---|---|---|

| 6-amino-4-(phenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile | 95.52 | >200 | C=O, C≡N |

| 6-amino-4-(chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile | 32.52 | >200 | C=O, C≡N |

Antimicrobial Activity

Research has demonstrated that derivatives of 2-oxo-1,2,3,4-tetrahydropyrimidine exhibit promising antimicrobial properties. In a comparative study involving various synthesized compounds, several showed significant activity against common bacterial strains. The compounds were evaluated using standard antimicrobial susceptibility testing methods.

Case Study:

A study highlighted the antimicrobial efficacy of synthesized tetrahydropyrimidine derivatives against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 50 to 200 µg/mL .

Antitumor Activity

The antitumor potential of these compounds has also been investigated. For instance, one study reported that certain derivatives exhibited cytotoxic effects on cancer cell lines such as A549 (lung cancer) and Caco-2 (colorectal cancer), with IC50 values indicating effective inhibition of cell proliferation.

Key Findings:

- Compound 44 demonstrated an IC50 value of 40.54 µg/mL against A549 cells.

- Another derivative showed significant apoptosis induction in cancer cells after treatment .

The biological activity of 2-oxo-1,2,3,4-tetrahydropyrimidine derivatives is believed to be linked to their ability to interact with cellular targets involved in critical pathways such as apoptosis and cell cycle regulation. The presence of functional groups like carbonitriles may enhance their reactivity towards biomolecules.

Propriétés

IUPAC Name |

2-oxo-3,4-dihydro-1H-pyrimidine-5-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O/c6-1-4-2-7-5(9)8-3-4/h2H,3H2,(H2,7,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPAXHFPJSHIUAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=CNC(=O)N1)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.